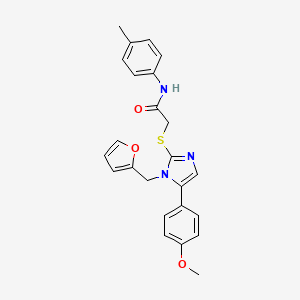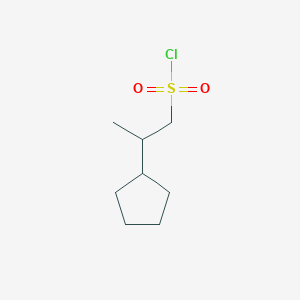
2-Cyclopentylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonyl chlorides, including 2-Cyclopentylpropane-1-sulfonyl chloride, often involves chlorosulfonation . This process uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .Molecular Structure Analysis
The molecular structure of 2-Cyclopentylpropane-1-sulfonyl chloride can be represented by the InChI code1S/C8H15ClO2S/c1-7(6-12(9,10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 . This compound consists of a cyclopentyl group and a propane group attached to a sulfonyl chloride group . Chemical Reactions Analysis
As a sulfonyl chloride, 2-Cyclopentylpropane-1-sulfonyl chloride can undergo a variety of reactions. Sulfonyl chlorides are known to react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .Wissenschaftliche Forschungsanwendungen
Divergent Synthesis of Cyclopropane-Containing Compounds
Research indicates cyclopropanes are crucial in medicinal chemistry due to their presence in drug compounds. A study describes the preparation of cyclopropane-containing lead-like compounds, fragments, and building blocks using a cobalt-catalyzed cyclopropanation. This method allows for divergent, orthogonal derivatization to generate topologically varied compounds for drug discovery, highlighting the importance of cyclopropane scaffolds in creating bioactive molecules (Chawner, Cases-Thomas, & Bull, 2017).
Annuloselectivity and Stereoselectivity in Sulfa-Staudinger Cycloadditions
The annuloselectivity in sulfa-Staudinger cycloadditions of imines and sulfonyl chlorides is significantly influenced by the electronic effects of α-substituents on sulfonyl chlorides. This study contributes to understanding how substituent control can guide the synthesis of cis- and trans-β-sultams, highlighting the nuanced control over reaction outcomes in synthetic chemistry (Yang, Chen, & Xu, 2015).
Development of Fluorescence Sensors for Cu2+ Detection
Another study focused on the synthesis of water-soluble sulfonato-Salen-type ligands, which exhibit strong fluorescence selectively quenched by Cu(2+). These findings have applications in developing sensitive fluorescence sensors for detecting Cu(2+) in water and living cells, illustrating the role of sulfonated compounds in environmental and biological monitoring (Zhou et al., 2012).
Ruthenium-Catalyzed Meta Sulfonation
Research on ruthenium-catalyzed meta sulfonation of 2-phenylpyridines with sulfonyl chlorides provides a novel catalytic process for achieving regioselectivity in reactions involving chelation-assisted cyclometalation. This process enables the synthesis of sulfones at positions meta to the chelating group, expanding the toolbox for selective functionalization of aromatic compounds (Saidi et al., 2011).
Eigenschaften
IUPAC Name |
2-cyclopentylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-7(6-12(9,10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKTTALRLUPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

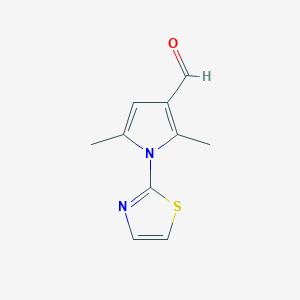

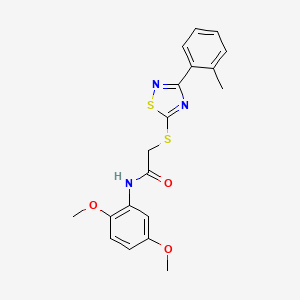
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)
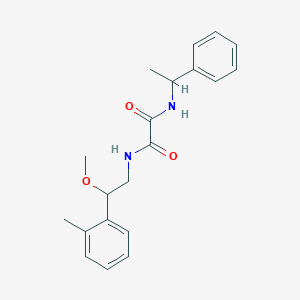

![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2827217.png)
![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2827218.png)
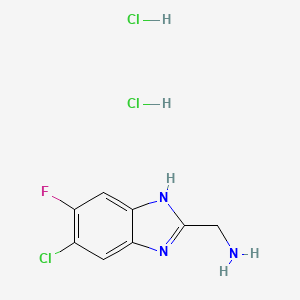
![N-(3,4-dimethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2827222.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2827223.png)

![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)
